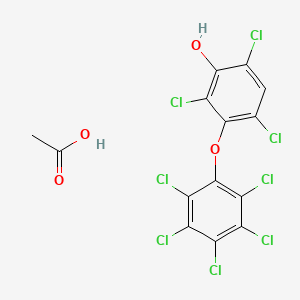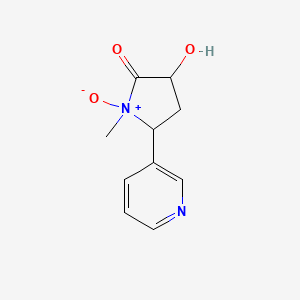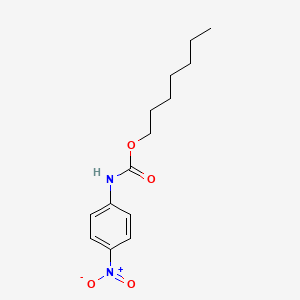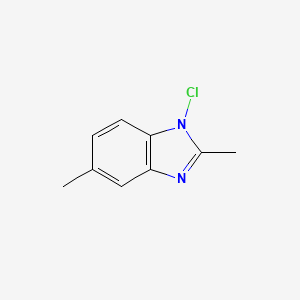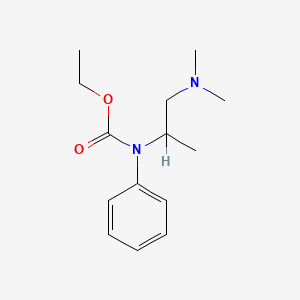
Ethyl N-(2-(dimethylamino)-1-methylethyl)carbanilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(2-(dimethylamino)-1-methylethyl)carbanilate is an organic compound that belongs to the class of carbanilates It is characterized by the presence of an ethyl ester group, a dimethylamino group, and a carbanilate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(2-(dimethylamino)-1-methylethyl)carbanilate can be achieved through several synthetic routes. One common method involves the reaction of ethyl chloroformate with N-(2-(dimethylamino)-1-methylethyl)aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl N-(2-(dimethylamino)-1-methylethyl)carbanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbanilate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl N-(2-(dimethylamino)-1-methylethyl)carbanilate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl N-(2-(dimethylamino)-1-methylethyl)carbanilate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbanilate moiety may engage in aromatic stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Ethyl N-(2-(dimethylamino)-1-methylethyl)carbanilate can be compared with other similar compounds, such as:
Ethyl N-(2-(diethylamino)-1-methylethyl)carbanilate: Similar structure but with diethylamino group instead of dimethylamino.
Mthis compound: Similar structure but with a methyl ester group instead of ethyl.
Propyl N-(2-(dimethylamino)-1-methylethyl)carbanilate: Similar structure but with a propyl ester group instead of ethyl.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
93432-68-9 |
|---|---|
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC名 |
ethyl N-[1-(dimethylamino)propan-2-yl]-N-phenylcarbamate |
InChI |
InChI=1S/C14H22N2O2/c1-5-18-14(17)16(12(2)11-15(3)4)13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3 |
InChIキー |
NRSGKLSGXOKMNN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N(C1=CC=CC=C1)C(C)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


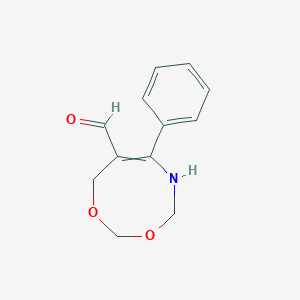
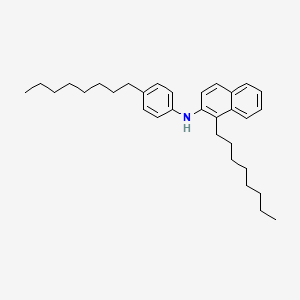
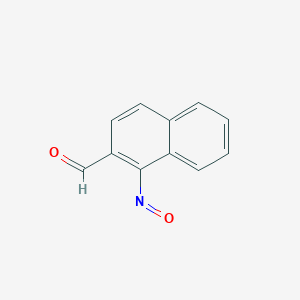
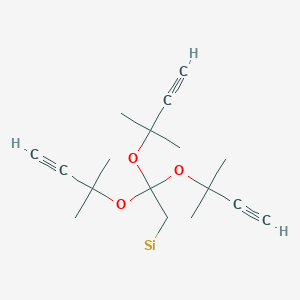
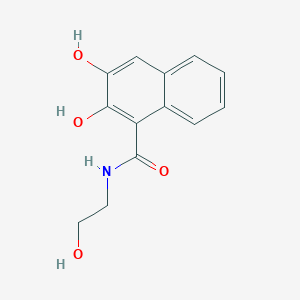
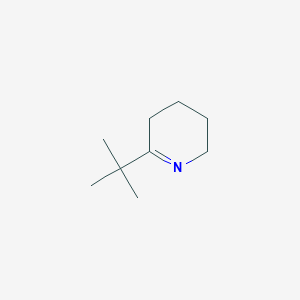
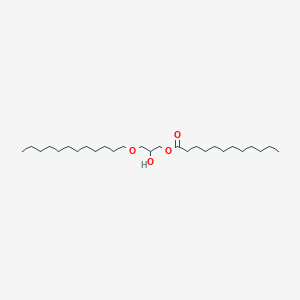
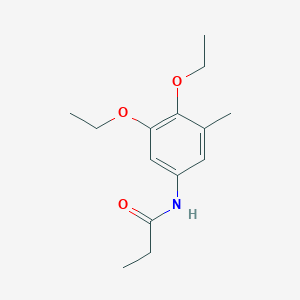
![3-Ethyl-2-[2-(morpholin-4-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B14363527.png)
![9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane](/img/structure/B14363532.png)
